(2-(4-Bromophenyl)thiazol-4-yl)methanamine
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Overview
Description
(2-(4-Bromophenyl)thiazol-4-yl)methanamine is a heterocyclic compound that contains a thiazole ring substituted with a 4-bromophenyl group and a methanamine group.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antimicrobial, antifungal, antiviral, and antitumor activities .
Mode of Action
Thiazole nucleus, a component of this compound, has been reported to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
A study on similar thiazole derivatives showed promising adme properties .
Result of Action
Thiazole derivatives have been reported to exhibit antimicrobial and antitumor activities .
Biochemical Analysis
Biochemical Properties
(2-(4-Bromophenyl)thiazol-4-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives, including this compound, have been shown to inhibit certain enzymes involved in microbial resistance . This compound’s interactions with biomolecules often involve binding to active sites, leading to enzyme inhibition or activation, which can alter metabolic pathways and cellular processes.
Cellular Effects
The effects of this compound on cells are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways and gene expression . Additionally, this compound can affect cellular metabolism by interacting with enzymes involved in metabolic processes, leading to altered metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions. For instance, the compound’s interaction with enzymes involved in DNA replication and repair can lead to altered gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can maintain their activity over extended periods, but their efficacy may decrease due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, although the extent of these effects can vary.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial or anticancer activity. At higher doses, toxic or adverse effects can occur . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways. For instance, the compound can influence the activity of enzymes involved in the synthesis and degradation of biomolecules, leading to changes in metabolic flux and metabolite levels . These interactions can have downstream effects on cellular metabolism and overall cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation within specific cellular compartments, influencing its efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance or inhibit its activity, depending on the cellular context. Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Bromophenyl)thiazol-4-yl)methanamine typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring.
Industrial Production Methods
Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2-(4-Bromophenyl)thiazol-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial activity against a range of bacterial and fungal pathogens.
Medicine: Shows promise as an anticancer agent, particularly against breast cancer cell lines.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: Similar structure but lacks the methanamine group.
2-Phenylthiazole: Lacks the bromine substitution on the phenyl ring.
Uniqueness
(2-(4-Bromophenyl)thiazol-4-yl)methanamine is unique due to the presence of both the 4-bromophenyl and methanamine groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .
Properties
IUPAC Name |
[2-(4-bromophenyl)-1,3-thiazol-4-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2S/c11-8-3-1-7(2-4-8)10-13-9(5-12)6-14-10/h1-4,6H,5,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSXOMQHEKZXLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CN)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00526452 |
Source
|
Record name | 1-[2-(4-Bromophenyl)-1,3-thiazol-4-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00526452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89152-87-4 |
Source
|
Record name | 1-[2-(4-Bromophenyl)-1,3-thiazol-4-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00526452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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